Clorhidrato de (2-metil-2-fenilpropil)(propil)amina

Descripción general

Descripción

Molecular Structure Analysis

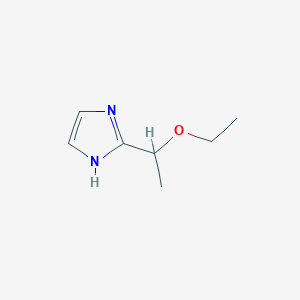

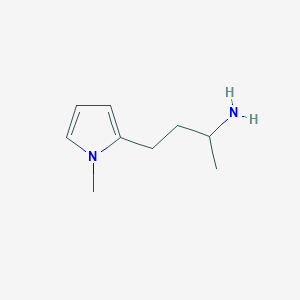

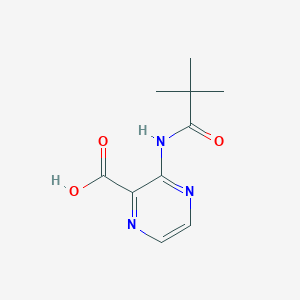

The molecular structure of (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride consists of a propyl group attached to an amine, and a phenylpropyl group attached to the same amine . The presence of the phenyl group, a benzene ring, contributes to the compound’s aromatic properties.Chemical Reactions Analysis

Amines, including (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride, are known to react with acids to produce ammonium ions . This reaction is a characteristic of amines and is a result of the lone pair of electrons on the nitrogen atom, which can accept a proton (H+) from an acid.Aplicaciones Científicas De Investigación

Química analítica

Clorhidrato de (2-metil-2-fenilpropil)(propil)amina: se utiliza en química analítica para la calibración de instrumentos analíticos. Sus propiedades bien definidas, como el peso molecular y la pureza, lo convierten en un candidato ideal para los estándares de cromatografía líquida de alta resolución (HPLC) y cromatografía líquida-espectrometría de masas (LC-MS) . Esto garantiza una medición precisa de las sustancias químicas en diversas muestras.

Síntesis orgánica

Esta sustancia química también es fundamental en la investigación de síntesis orgánica. Puede actuar como precursor o intermedio en la síntesis de moléculas más complejas. Los investigadores pueden utilizarlo para estudiar los mecanismos de reacción y optimizar las vías de síntesis para la producción a escala industrial .

Mecanismo De Acción

While specific information on the mechanism of action of (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride is not available, it’s worth noting that amines can act as nonselective adrenergic receptor agonists and norepinephrine reuptake inhibitors . This means they can bind to adrenergic receptors, mimicking the action of adrenaline and noradrenaline, and they can also increase the concentration of norepinephrine in the synaptic cleft by inhibiting its reuptake into the presynaptic neuron .

Safety and Hazards

The safety data sheets for similar compounds, such as propylamine, indicate that these substances can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection.

Propiedades

IUPAC Name |

2-methyl-2-phenyl-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-10-14-11-13(2,3)12-8-6-5-7-9-12;/h5-9,14H,4,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXWIHFUUAXNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(C)(C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1423286.png)

![3-Ethoxyspiro[3.5]nonan-1-amine](/img/structure/B1423288.png)

![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)